3-(2-Methylphenoxy)azetidine hydrochloride
Overview
Description
3-(2-Methylphenoxy)azetidine hydrochloride is a chemical compound with the molecular formula C10H13NO·HCl. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
The synthesis of 3-(2-Methylphenoxy)azetidine hydrochloride typically involves the reaction of 2-methylphenol with azetidine in the presence of hydrochloric acid. The process can be summarized as follows:
Starting Materials: 2-methylphenol and azetidine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts and Reagents: Hydrochloric acid is used to facilitate the reaction and form the hydrochloride salt.
Purification: The product is purified by recrystallization from an appropriate solvent.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Methylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Methylphenoxy)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential neuroprotective effects and its ability to modulate various biological pathways.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and inflammation pathways, which are crucial in neuroprotection. The compound can upregulate antioxidant enzymes and downregulate pro-inflammatory mediators, thereby exerting its protective effects .
Comparison with Similar Compounds
3-(2-Methylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:
- 3-(3-Methylphenoxy)azetidine hydrochloride
- 3-(3-Methoxyphenoxy)azetidine hydrochloride
- 3-(4-Methoxyphenoxy)azetidine hydrochloride
These compounds share a similar core structure but differ in the substituents on the phenoxy group. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
3-(2-methylphenoxy)azetidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-10(8)12-9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJSKVYDFLCYTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CNC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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